1-(Chlorodifluoromethyl)-2-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-7(10,11)5-3-1-2-4-6(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPGNFOESSJGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623820 | |
| Record name | 1-[Chloro(difluoro)methyl]-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17054-13-6 | |
| Record name | 1-[Chloro(difluoro)methyl]-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Insights into the Reactivity and Transformations of 1 Chlorodifluoromethyl 2 Fluorobenzene
Exploration of Reaction Pathways for C-Cl and C-F Bond Transformations in Chlorodifluoromethyl-Substituted Fluorobenzenes
The presence of both a chlorodifluoromethyl group and a fluorine atom on the benzene (B151609) ring of 1-(chlorodifluoromethyl)-2-fluorobenzene provides multiple sites for chemical modification. The reactivity of the C-Cl bond within the chlorodifluoromethyl moiety and the C-F bond on the aromatic ring are of particular interest.
Nucleophilic Substitution Reactions on the Chlorodifluoromethyl Moiety
The chlorodifluoromethyl group (-CF2Cl) is susceptible to nucleophilic attack, primarily at the carbon-chlorine bond. The electron-withdrawing nature of the two fluorine atoms makes the carbon atom of the -CF2Cl group electrophilic, facilitating the displacement of the chloride ion by a nucleophile. This reactivity is a cornerstone for introducing various functional groups.
Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. The general mechanism proceeds through a standard SN2-type pathway, where the nucleophile attacks the carbon atom, leading to the inversion of configuration if the carbon were chiral. However, in this case, the focus is on the substitution of the chlorine atom.
It is important to note that while the C-F bond is strong, under certain enzymatic conditions or through intramolecular assistance, C(sp³)–F bonds can undergo nucleophilic substitution. cas.cn This highlights the potential for selective activation of C-F bonds, although intermolecular reactions are generally difficult. cas.cn
Reactivity of the Aryl Fluoride (B91410) Functionality in Substitution Processes
Nucleophilic aromatic substitution (SNAr) on aryl fluorides is a significant area of research. researchgate.netrsc.org Contrary to what might be expected based on bond strength alone, aryl fluorides can be more reactive than other aryl halides in SNAr reactions. stackexchange.com This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the reaction. stackexchange.comlibretexts.org
The SNAr mechanism involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as the Meisenheimer complex. libretexts.org
Elimination of the leaving group: The fluoride ion is expelled, and the aromaticity of the ring is restored. libretexts.org
For SNAr to occur efficiently, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov In the case of this compound, the chlorodifluoromethyl group itself acts as an electron-withdrawing substituent, potentially activating the aryl fluoride for nucleophilic attack. However, its position is ortho to the fluorine atom.
Recent studies have shown that even non-activated aryl fluorides can undergo SNAr reactions under specific conditions, such as with amide enolates or through base-promoted phosphinylation. researchgate.netrsc.org DFT calculations suggest that some of these reactions may proceed through a concerted SNAr pathway. rsc.org
Radical Reactions Involving the Chlorodifluoromethyl Group
The chlorodifluoromethyl group can also participate in radical reactions. The C-Cl bond, being weaker than the C-F bonds, can be homolytically cleaved to generate a difluoromethyl radical. This cleavage can be initiated by various means, including heat or light, often in the presence of a radical initiator. wikipedia.org
Common radical initiators include azo compounds like AIBN (azobisisobutyronitrile) and organic peroxides such as benzoyl peroxide. wikipedia.org These initiators decompose under mild conditions to produce radicals that can then abstract the chlorine atom from the chlorodifluoromethyl group, initiating a radical chain reaction. wikipedia.org For instance, fluoroalkyl pentacarbonylmanganese(I) complexes can act as initiators for radical polymerization by generating fluoroalkyl radicals. mdpi.com
These generated radicals can then participate in a variety of transformations, such as addition to alkenes or alkynes, or coupling reactions. The study of such radical processes opens up alternative synthetic routes that are complementary to ionic pathways.
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound
Transition metal catalysis has revolutionized organic synthesis, and cross-coupling reactions are a prime example. For a molecule like this compound, both the C-Cl and C-F bonds offer handles for such transformations, although the C-Cl bond is generally more reactive in this context.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com In the context of this compound, palladium-catalyzed reactions primarily target the C-Cl bond of the chlorodifluoromethyl group or the C-F bond of the aromatic ring.
Palladium-catalyzed cross-coupling of aryl chlorides is a well-established method. nih.gov The general catalytic cycle for a cross-coupling reaction, such as the Suzuki or Stille coupling, involves three key steps: youtube.com
Oxidative Addition: The palladium(0) catalyst inserts into the C-X bond (where X is Cl or F), forming a palladium(II) intermediate.
Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., an organoboron or organotin compound), transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.
While palladium-catalyzed C-F bond activation is more challenging than C-Cl activation, recent advances have shown its feasibility, particularly with the use of specialized ligands and reaction conditions. nih.govmit.edu Palladium-catalyzed fluorination of aryl bromides has been reported, and similar methods are being developed for aryl triflates, suggesting the potential for C-F bond functionalization. mit.edu
Table 1: Examples of Palladium-Catalyzed Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Heck Coupling | 4-Trifluoromethyl-1-chlorobenzene | Styrene | Pd(OAc)₂, P(tBu)₃ | Substituted Styrene | nih.gov |
| C-N Coupling | Aryl Chlorides | Fluoroalkylamines | [Pd(allyl)Cl]₂, AdBippyPhos | Fluorinated Anilines | nih.gov |
| Stille Coupling | Acyl Chlorides | Organostannanes | Bis(di-tert-butylchlorophosphine)palladium(II) dichloride | Ketones | organic-chemistry.org |
| Fluorination | Aryl Bromides | Fluoride Source | Pd(0) catalyst | Aryl Fluorides | mit.edu |
Copper-Mediated Transformations
Copper-catalyzed or mediated reactions offer a cost-effective alternative to palladium-based systems for certain transformations. nih.govnih.gov Copper catalysis is particularly relevant for the functionalization of fluoroaromatics. nih.gov
Copper-mediated fluoroalkylation of aryl halides has been demonstrated, often requiring directing groups to enhance reactivity, especially with less reactive aryl bromides and chlorides. nih.gov The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle. Oxidative addition of the aryl halide to a Cu(I)-fluoroalkyl complex is a key step, which can be challenging for aryl chlorides but is facilitated by ortho-directing groups. nih.gov
Copper can also catalyze the arylation of polyfluoroarene C-H bonds, where the acidity of the C-H bond ortho to a fluorine substituent is exploited. nih.gov The proposed mechanism involves the deprotonation of the polyfluoroarene, followed by transmetalation with a copper salt and subsequent reaction with an aryl halide. nih.gov
Table 2: Examples of Copper-Mediated/Catalyzed Reactions
| Reaction Type | Substrate | Coupling Partner/Reagent | Catalyst System | Product | Reference |
| Fluoroalkylation | Aryl Bromides/Chlorides (with directing group) | (IPr)Cu(I)-fluoroalkyl complexes | (IPr)Cu(I)-Cl | Aryl-fluoroalkyl compounds | nih.gov |
| C-H Arylation | Polyfluoroarenes | Aryl Iodides/Bromides | CuI, Phenanthroline | Polyfluorobiaryls | nih.gov |
| Ullmann Ether Synthesis | Aryl Bromides | Phenols | CuI, Ligand 1 | Diaryl Ethers | capes.gov.br |
| Radiofluorination | Aryl Boronic Esters | [¹⁸F]Fluoride | Copper mediator | ¹⁸F-labeled Arenes | researchgate.net |
Emerging Catalytic Systems (e.g., Iron, Gold)
The functionalization of fluoroaromatic compounds often requires robust catalytic systems capable of activating otherwise inert C-F and C-Cl bonds. In recent years, iron and gold catalysis have emerged as powerful tools for forging new bonds under milder conditions than traditional methods.
Iron-Catalyzed Cross-Coupling Reactions:
Iron catalysis has gained prominence as a cost-effective and environmentally benign alternative to palladium and other precious metals for cross-coupling reactions. For polyfluorinated aromatic compounds, iron-catalyzed reactions can facilitate the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the principles of iron-catalyzed cross-coupling with polyfluorinated arylzinc reagents and alkyl halides can be extrapolated. A key challenge in such systems is achieving selective activation of one C-halogen bond over another. In the case of this compound, the C-Cl bond is generally more susceptible to cleavage than the C-F bonds on the ring and the difluoromethyl group.
A proposed catalytic cycle for an iron-catalyzed cross-coupling reaction would likely involve the reduction of an iron(II) or iron(III) precatalyst to a more reactive low-valent iron species. This species would then undergo oxidative addition into the C-Cl bond of the chlorodifluoromethyl group. Subsequent transmetalation with a suitable coupling partner (e.g., an organozinc or Grignard reagent) followed by reductive elimination would yield the desired product and regenerate the active iron catalyst. The presence of directing groups and specialized ligands, such as 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), can significantly influence the selectivity and efficiency of these transformations. rsc.org
Illustrative Iron-Catalyzed Reaction Parameters:
| Parameter | Value/Condition |
|---|---|
| Catalyst Precursor | Fe(acac)₂ or FeCl₂ |
| Ligand | DPPBz or similar phosphine (B1218219) ligands |
| Reducing Agent | Zn or Grignard reagent |
| Solvent | THF, DMF, or other polar aprotic solvents |
Gold-Catalyzed Transformations:
Gold catalysis is renowned for its ability to activate alkynes, allenes, and other unsaturated systems through carbophilic Lewis acidity. semanticscholar.org While less common for direct C-halogen bond activation in the absence of other functionalities, gold's role in fluorination and related transformations is growing. For instance, gold(I)-catalyzed fluorination-hydration of 2-alkynylphenol derivatives using a fluorine source like Selectfluor has been developed. nih.gov This proceeds through a proposed Au(I)/Au(III) redox cycle. nih.gov
For a substrate like this compound, gold-catalyzed reactions might be envisioned in the context of further functionalization, assuming the presence of a suitable handle on the molecule or a reaction partner. For example, if the aromatic ring were to be substituted with an alkynyl group, gold catalysis could be employed for subsequent cyclization or addition reactions. Gold-catalyzed cross-coupling reactions for the synthesis of trifluoromethylthio- and selenoethers from organohalides have also been reported, highlighting the potential for functionalizing the C-Cl bond under gold catalysis. nih.gov
Table of Emerging Catalytic Systems and Their Potential Applications:
| Catalyst | Reaction Type | Potential Application for this compound |
|---|---|---|
| Iron | Cross-coupling | Selective functionalization of the C-Cl bond in the chlorodifluoromethyl group. |
Conformational Analysis and Intramolecular Interactions in Halogenated Fluorobenzenes
The three-dimensional structure and conformational preferences of a molecule are critical determinants of its reactivity. In halogenated fluorobenzenes, the interplay of steric and electronic effects, including intramolecular interactions, dictates the favored spatial arrangement of substituents.
The conformational landscape of this compound is primarily defined by the rotation around the C-C bond connecting the aromatic ring and the chlorodifluoromethyl group. The orientation of the -CF₂Cl group relative to the plane of the benzene ring is influenced by a variety of weak interactions.
Key Intramolecular Interactions:
Steric Repulsion: The bulky chlorine atom and the fluorine atoms of the chlorodifluoromethyl group will experience steric hindrance with the ortho-fluorine atom on the benzene ring. This repulsion will disfavor conformations where these groups are eclipsed.
Dipole-Dipole Interactions: The C-F and C-Cl bonds are highly polar. The orientation of the C-F and C-Cl dipoles in the chlorodifluoromethyl group relative to the C-F dipole on the aromatic ring will significantly impact conformational stability. Conformations that minimize the repulsion between these dipoles will be favored.
Intramolecular Hydrogen Bonding: Although a classical hydrogen bond donor is absent, weak C-H···F interactions can influence conformational preferences. The hydrogen atom on the benzene ring ortho to the chlorodifluoromethyl group could potentially interact with the fluorine atoms of the substituent. However, the strength of such bonds is generally weak and may not be the dominant factor in determining conformation. Studies on 2-fluorophenol (B130384) and 2-fluoroethanol (B46154) have shown that the existence and strength of intramolecular hydrogen bonds involving fluorine can be complex and context-dependent. rsc.orgcaltech.edunih.gov
Hyperconjugation: Electronic interactions between the filled orbitals of the C-F or C-Cl bonds and the antibonding orbitals of the aromatic ring, or vice versa, can contribute to the stabilization of certain conformations.
Computational studies on substituted benzenes, such as benzyl (B1604629) fluoride and benzyl chloride, have shown that the halogen atom often prefers to be perpendicular to the plane of the ring to minimize steric interactions. rsc.org For this compound, a similar perpendicular or gauche orientation of the C-Cl bond relative to the benzene ring would be expected to be a low-energy conformation.
Illustrative Torsional Angle and Energy Profile:
| Conformation | Dihedral Angle (F-C-C-Cl) | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Anti | ~180° | High | Steric repulsion between Cl and ortho-H |
| Gauche | ~60° | Low | Favorable balance of steric and dipolar interactions |
Note: The values in this table are illustrative and represent expected trends for a halogenated fluorobenzene. Precise values for this compound would require specific computational or experimental analysis.
The conformational preferences of this molecule are crucial for understanding its reactivity. For example, the accessibility of the C-Cl bond for an incoming nucleophile or for oxidative addition to a metal catalyst will be dependent on the population of conformations where this bond is exposed. Therefore, a thorough understanding of the conformational landscape is essential for designing and predicting the outcomes of chemical reactions involving this compound.
Advanced Spectroscopic and Computational Characterization of 1 Chlorodifluoromethyl 2 Fluorobenzene
High-Resolution Spectroscopic Characterization Techniques (e.g., ¹⁹F NMR, ¹³C NMR, Mass Spectrometry, Rotational Spectroscopy)
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like 1-(chlorodifluoromethyl)-2-fluorobenzene. Each method provides unique insights into the connectivity and chemical environment of the atoms.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a particularly powerful tool for analyzing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion range, which minimizes the likelihood of signal overlap. azom.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum.
Aryl Fluoride (B91410) (Ar-F): The fluorine atom attached directly to the aromatic ring is expected to resonate in the typical region for aryl fluorides, generally between -100 ppm and -170 ppm relative to a CFCl₃ standard. azom.comucsb.edu The precise shift would be influenced by the electron-withdrawing nature of the adjacent chlorodifluoromethyl group.
Chlorodifluoromethyl (-CF₂Cl): The two fluorine nuclei in the -CF₂Cl group are chemically equivalent and would give rise to a single resonance. The chemical shift for such a group is typically found further downfield compared to aryl fluorides.
Significant spin-spin coupling would be observed between the fluorine on the ring and the fluorine atoms in the -CF₂Cl group. Furthermore, coupling to the aromatic protons (³JHF and ⁴JHF) would result in complex but highly informative splitting patterns for the aryl fluorine signal. azom.comresearchgate.net
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton-decoupled ¹³C NMR spectra of fluorinated compounds can be complex due to carbon-fluorine couplings (¹JCF, ²JCF, etc.), which can span several bonds. magritek.com For this compound, six distinct signals for the aromatic carbons and one for the chlorodifluoromethyl carbon are anticipated.
Aromatic Carbons: The carbon atom directly bonded to the ring fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. The carbon bonded to the -CF₂Cl group (C-1) will also show coupling, appearing as a triplet due to the two fluorine atoms. The other aromatic carbons will display smaller two-, three-, and four-bond couplings to both the aryl fluorine and the -CF₂Cl fluorines, leading to complex multiplets. magritek.com
-CF₂Cl Carbon: The carbon of the chlorodifluoromethyl group will appear as a triplet due to the large one-bond coupling to the two attached fluorine atoms.
| Expected ¹³C NMR Data | Description |
| Aromatic Region | Six distinct resonances expected, with chemical shifts influenced by the inductive effects of the fluorine and chlorodifluoromethyl substituents. Signals will exhibit complex splitting patterns due to ¹JCF, ²JCF, ³JCF, and ⁴JCF couplings. |
| Aliphatic Region | One resonance for the -CF₂Cl carbon, appearing as a triplet with a large ¹JCF coupling constant. |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would provide information on the compound's molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org
Predicted fragmentation pathways would likely involve:
Loss of a chlorine atom (-Cl) to form a stable difluoromethylphenyl cation.
Loss of the entire chlorodifluoromethyl group (-CF₂Cl).
Potential rearrangements and loss of CF₂.
| Predicted Mass Spectrometry Fragments | Description |
| Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |
| M+2 Peak | Indicates the presence of one chlorine atom. libretexts.org |
| [M-Cl]⁺ | Fragmentation corresponding to the loss of a chlorine radical. |
| [M-CF₂Cl]⁺ | Fragmentation corresponding to the loss of the chlorodifluoromethyl group. |
Rotational Spectroscopy
X-ray Crystallographic Analysis of Derived Solid-State Structures
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, particularly the conformation of the chlorodifluoromethyl group relative to the plane of the benzene (B151609) ring.
As of this writing, no publicly available crystal structures exist for this compound or its immediate derivatives. Obtaining a suitable single crystal of the compound itself or a co-crystal with another molecule would be a prerequisite. If successful, the analysis would not only confirm the intramolecular geometry but also reveal crucial information about intermolecular interactions, such as halogen bonding (C-Cl···X or C-F···X) and π-π stacking, which govern the packing of molecules in the crystal lattice.
Quantum Chemical Computations for Molecular Structure and Electronic Properties
Quantum chemical computations are essential for complementing experimental data and providing insights into properties that are difficult to measure. emerginginvestigators.org
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. A geometry optimization of this compound using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) would yield a low-energy conformation. Key predictable parameters include:
Bond Lengths and Angles: Providing a theoretical structure that can be compared with experimental data from rotational spectroscopy or X-ray crystallography.
Dihedral Angles: Determining the preferred rotational orientation of the -CF₂Cl group.
Vibrational Frequencies: Calculation of vibrational modes can help in the interpretation of infrared and Raman spectra.
Electronic Properties: Prediction of dipole moment, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map, which reveals the electron-rich and electron-poor regions of the molecule.
| Data from DFT Calculations | Significance |
| Optimized Ground State Geometry | Predicts the most stable 3D structure, including all bond lengths and angles. |
| Rotational Constants | Can be directly compared with experimental values from microwave spectroscopy. |
| HOMO-LUMO Energy Gap | Provides an indication of the molecule's kinetic stability and chemical reactivity. emerginginvestigators.org |
| Calculated Dipole Moment | Offers a theoretical value for comparison with experimental results. |
High-level ab initio methods, while computationally more intensive than DFT, can provide highly accurate predictions of spectroscopic parameters. For instance, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed.
These calculations are particularly valuable for:
Predicting NMR Chemical Shifts: By calculating the magnetic shielding tensors for the ¹³C and ¹⁹F nuclei, chemical shifts can be predicted, aiding in the assignment of complex experimental spectra.
Predicting Rotational Constants: Ab initio calculations can yield rotational constants that are often in excellent agreement with those determined by microwave spectroscopy, serving as a powerful predictive tool to guide experimental searches. csus.edu
Quantum chemistry is a powerful tool for exploring the reactivity of a molecule. By mapping the potential energy surface for a proposed reaction, it is possible to identify and characterize the structures and energies of transition states and intermediates. For this compound, theoretical modeling could be used to investigate:
Nucleophilic Aromatic Substitution: Calculating the activation barriers for the displacement of either the fluorine or chlorine (on the ring, if it were in a different position) by a nucleophile.
Reaction Mechanisms: Elucidating the stepwise mechanism of reactions involving the chlorodifluoromethyl group.
Thermodynamic and Kinetic Analysis: Determining whether a potential reaction is thermodynamically favorable and kinetically feasible by calculating the energies of reactants, products, and transition states.
Environmental and Toxicological Considerations for Chlorodifluoromethyl Substituted Fluorobenzenes
Mechanisms of Environmental Persistence and Biotransformation
The environmental persistence of halogenated aromatic compounds is largely attributed to the strength of the carbon-halogen bond. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making compounds containing this bond particularly resistant to degradation. The chlorodifluoromethyl group further enhances this stability.
Microbial degradation is a primary route for the breakdown of many organic pollutants. However, the high degree of halogenation in a compound like 1-(Chlorodifluoromethyl)-2-fluorobenzene presents a significant challenge to microbial enzymatic systems. While microorganisms have evolved diverse pathways to degrade a wide array of synthetic chemicals, the degradation of highly fluorinated and chlorinated compounds is often slow and incomplete. nih.gov
Biotransformation of such compounds, when it does occur, can proceed through several mechanisms:
Aerobic Degradation: Under aerobic conditions, bacteria often initiate the breakdown of aromatic rings using dioxygenase enzymes. nih.gov These enzymes incorporate oxygen atoms into the aromatic ring, leading to the formation of catechols. For fluorinated benzenes, this can result in fluorinated catechol intermediates. nih.gov Subsequent enzymatic cleavage of the ring can lead to the eventual release of halide ions. However, the presence of multiple halogen substituents can hinder these enzymatic processes.
Anaerobic Degradation: In the absence of oxygen, a key degradation pathway for halogenated compounds is reductive dehalogenation. nih.govepa.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom. This is a critical step as it can reduce the toxicity and persistence of the compound. However, the C-F bond is generally more resistant to reductive cleavage than carbon-chlorine (C-Cl) bonds.
Cometabolism: In some instances, the degradation of a persistent compound can occur through cometabolism. This is a process where the microbe does not use the compound as a primary source of energy or carbon, but the compound is transformed by enzymes produced for the metabolism of other substrates.
The combination of a stable aromatic ring, a fluorine substituent, and a chlorodifluoromethyl group suggests that this compound is likely to be highly persistent in the environment, with very slow rates of biotransformation.
Bioremediation Strategies for Fluorinated Organic Compounds
Bioremediation, the use of microorganisms to clean up contaminated sites, offers a potentially sustainable and cost-effective solution for environmental pollutants. However, the recalcitrance of many fluorinated organic compounds poses significant challenges. asm.org
Several bioremediation strategies are being explored for halogenated contaminants:
Bioaugmentation: This involves the introduction of specific microbial strains or consortia with known capabilities to degrade the target pollutants into a contaminated environment. nih.gov For compounds like this compound, this would require the identification and cultivation of microorganisms capable of attacking either the C-F or C-Cl bonds, or the aromatic ring itself.
Biostimulation: This strategy focuses on stimulating the growth and activity of indigenous microorganisms that may have the potential to degrade the contaminant. This is often achieved by adding nutrients, electron acceptors (like oxygen), or electron donors (like hydrogen-releasing compounds) to the subsurface. nih.gov
Phytoremediation: This involves the use of plants to remove, contain, or degrade contaminants in soil and water. While promising for some pollutants, the uptake and metabolism of highly halogenated aromatic compounds by plants can be limited.
A significant hurdle in the bioremediation of fluorinated compounds is the potential toxicity of the released fluoride (B91410) ions to the degrading microorganisms. asm.org High concentrations of fluoride can inhibit microbial metabolism, thereby halting the degradation process.
| Bioremediation Strategy | Description | Applicability to Chlorodifluoromethyl-Substituted Fluorobenzenes |
| Bioaugmentation | Introduction of specialized microorganisms to the contaminated site. | Potentially effective if microbes capable of cleaving the C-F and C-Cl bonds and degrading the aromatic ring can be isolated and applied. |
| Biostimulation | Enhancement of the activity of native microbial populations by adding nutrients or other growth-promoting substances. | May have limited success due to the likely low abundance of indigenous microbes capable of degrading such a highly halogenated compound. |
| Phytoremediation | Use of plants to remove or degrade contaminants. | Likely to be ineffective due to the high stability and potential toxicity of the compound to plants. |
Assessment of Potential Environmental Accumulation and Pathways
The physical and chemical properties of this compound suggest a potential for environmental accumulation. Halogenated benzenes are generally characterized by low water solubility and high lipophilicity (a tendency to dissolve in fats and oils). epa.gov This combination of properties indicates that if released into the environment, the compound would likely partition from water into soil, sediments, and the fatty tissues of living organisms.
The degree of halogenation often correlates with increased persistence and a higher potential for bioaccumulation. epa.gov As organisms are exposed to the compound through contaminated water, soil, or food, it can accumulate in their tissues over time, a process known as bioaccumulation. This can lead to biomagnification, where the concentration of the compound increases at successively higher levels in the food chain.
Potential environmental pathways for a compound like this compound include:
Atmospheric Transport: If released into the atmosphere, its volatility would determine its potential for long-range transport.
Leaching into Groundwater: Due to its expected low water solubility, significant leaching into groundwater may be limited, but its persistence means that even small amounts could lead to long-term contamination.
Sorption to Soil and Sediment: The compound is likely to bind strongly to organic matter in soil and sediment, making it less available for degradation but also a long-term source of contamination.
Given the persistence of halogenated organic compounds, there is a global concern about their widespread environmental contamination and accumulation in various environmental compartments, including air, water, soil, and living organisms. nih.govepa.gov
| Environmental Compartment | Potential Behavior of this compound |
| Water | Low solubility, likely to partition to sediment. |
| Soil and Sediment | Strong sorption to organic matter, leading to long-term persistence. |
| Air | Potential for atmospheric transport depending on volatility. |
| Biota | High potential for bioaccumulation in fatty tissues of organisms. |
Future Research Directions and Emerging Opportunities in Halogenated Organofluorine Chemistry
Development of Novel and More Efficient Synthetic Pathways to Complex Fluorinated Molecules
The synthesis of organofluorine compounds has traditionally relied on a limited set of methods, often requiring harsh conditions. Current research aims to overcome these limitations by developing novel synthetic strategies that offer greater efficiency and broader applicability, particularly for complex molecular architectures.
A significant area of development is the late-stage functionalization of complex molecules. acs.orgnih.gov This approach allows for the introduction of fluorine atoms into intricate, pre-existing molecular scaffolds, which is highly desirable in drug discovery programs. nih.gov Key strategies that are advancing this field include:
C–H Functionalization: Direct C–H fluorination is a powerful tool that avoids the need for pre-functionalized substrates. nih.gov Transition metal-catalyzed methods, particularly with palladium, have enabled the directed fluorination of C(sp²)–H and C(sp³)–H bonds. chinesechemsoc.orgacs.org These reactions offer high regioselectivity, which is crucial when working with complex molecules.
Decarboxylative Fluorination: Leveraging the wide availability of carboxylic acids, decarboxylative strategies provide a valuable route to introduce fluorine-containing groups. This method is particularly useful for accessing sp³-rich, saturated ring systems, which are important features in modern medicinal chemistry. nih.gov
Bio-catalysis and Engineered Pathways: Synthetic biology offers a promising frontier for producing complex fluorinated molecules. nih.gov By engineering biosynthetic pathways, such as those involving polyketide synthases, it is possible to incorporate fluorinated building blocks like fluoroacetate into natural product scaffolds. This approach opens the door to creating novel fluorinated compounds with high structural complexity and potential bioactivity. nih.gov
These emerging pathways are expanding the toolkit available to chemists, enabling the synthesis of previously inaccessible fluorinated molecules and facilitating the exploration of new areas of chemical space. nih.govnih.gov
Advancements in Site-Selective and Stereoselective Functionalization of Fluorinated Substrates
Achieving precise control over the position (site-selectivity) and three-dimensional arrangement (stereoselectivity) of fluorine atoms is a critical challenge in organofluorine synthesis. The biological activity of a molecule can be highly dependent on the exact placement of fluorine, making the development of selective functionalization methods a high priority. nih.gov
Recent advancements have been driven by sophisticated catalytic systems and a deeper understanding of reaction mechanisms:
Directed C–H Functionalization: The use of directing groups has become a powerful strategy for achieving high site-selectivity. For instance, palladium-catalyzed processes using bidentate ligands can direct the fluorination of unactivated C(sp³)–H bonds in aliphatic amides, providing access to valuable β-fluorinated amino acid derivatives. acs.org
Photocatalysis: Visible-light photocatalysis has emerged as a mild and effective method for C–H functionalization. Tungstate photocatalysts, for example, can drive the site-selective functionalization of C(sp³)–H bonds in fluorinated alkanes, influenced by polar effects that direct reactivity away from C–H bonds adjacent to perfluoroalkyl groups. researchgate.net Metal-free photochemical approaches have also been developed for the site-selective C–H fluorination of heteroarenes. chinesechemsoc.org
Stereoselective Synthesis: The construction of chiral fluorinated molecules requires methods that can control stereochemistry. I(I)/I(III) catalysis has been successfully employed for the stereoselective vicinal and geminal difluorination of alkenes, creating chiral difluoromethylated stereocenters. nih.gov Furthermore, pyrrolidine-mediated Knoevenagel-type reactions have been developed for the highly stereoselective synthesis of functionalized dienyl sulfonyl fluorides, which are valuable building blocks in drug discovery. acs.org
The substrate's intrinsic properties and the stereochemical arrangement of its functional groups can profoundly influence the selectivity of fluorination reactions, a phenomenon that continues to be an active area of investigation. nih.gov
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
The integration of modern automation technologies, such as flow chemistry and high-throughput synthesis, is revolutionizing organofluorine chemistry. These methodologies address long-standing challenges related to safety, scalability, and efficiency, particularly when handling hazardous fluorinating reagents. beilstein-journals.orgnih.gov
Flow microreactor synthesis offers several key advantages over traditional batch processes: beilstein-journals.orgtechnologynetworks.com
Enhanced Safety: Many fluorination reactions involve highly reactive or toxic reagents (e.g., F₂, DAST). Flow reactors contain these hazardous materials within a closed system, minimizing operator exposure and allowing for safer handling. beilstein-journals.orgvapourtec.com
Precise Reaction Control: Microreactors provide superior control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.org This precise control can lead to cleaner reactions, higher yields, and fewer side products.
Improved Efficiency: The high surface-area-to-volume ratio in microreactors facilitates extremely fast heat and mass transfer, enabling reactions to be completed in minutes rather than hours. beilstein-journals.org
Scalability: Flow systems allow for straightforward scaling of reactions by simply extending the run time or using parallel reactors, overcoming common challenges in scaling up gas-liquid reactions.
Flow chemistry has been successfully applied to a range of fluorination reactions, including direct fluorination of aromatics with F₂ gas and deoxyfluorination using DAST. beilstein-journals.org It is also a promising technique for utilizing fluorinated greenhouse gases as valuable fluoroalkyl sources in synthesis. The combination of flow technology with immobilized reagents and scavengers further streamlines synthesis by simplifying work-up and purification. researchgate.net
Exploration of New Catalytic Systems and Reagents for Organofluorine Chemistry
The development of novel reagents and catalysts is a cornerstone of progress in organofluorine chemistry, enabling milder reaction conditions, improved functional group tolerance, and new types of chemical transformations. chinesechemsoc.orgcas.cn
New Reagents: Recent years have seen the introduction of a new generation of fluorinating reagents with improved stability and selectivity. chinesechemsoc.org
Deoxyfluorinating Reagents: Agents like PyFluor and SulfoxFluor have been developed as more stable and user-friendly alternatives to traditional reagents like DAST. chinesechemsoc.orgresearchgate.net
Electrophilic Fluorinating Reagents: While reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are well-established, research continues into new derivatives with tailored reactivity. chinesechemsoc.org
Fluoroalkylating Reagents: The development of reagents for introducing groups like difluoromethyl (CF₂H) and trifluoromethyl (CF₃) is crucial. Novel difluorocarbene reagents have been designed for the difluoromethylation of various nucleophiles. oup.com Similarly, new radical trifluoromethylating reagents derived from triflic acid have expanded the options for trifluoromethylation. chinesechemsoc.orgoup.com
New Catalytic Systems: Catalysis is key to achieving high selectivity and efficiency.
Photoredox Catalysis: This strategy uses visible light to drive reactions under mild conditions. Organophotoredox catalysis has proven effective for synthesizing fluorinated molecules through processes like C(sp³)–F bond activation. mpg.deacs.org
Transition Metal Catalysis: Copper and palladium catalysts remain central to many fluorination and fluoroalkylation reactions, including cross-coupling and C-H functionalization. chinesechemsoc.orgcas.cn Researchers are continually developing new ligand systems and catalyst designs to improve performance. For example, a novel copper-catalyzed transformation was recently developed to convert epoxides into valuable fluorinated oxetanes. bionity.com
Dual Catalytic Systems: Combining different catalytic modes, such as photoredox catalysis with transition metal or hydrogen atom transfer (HAT) catalysis, has unlocked new reaction pathways for the asymmetric functionalization of alkenes. oup.comacs.org
These ongoing innovations in reagents and catalysts are making the synthesis of complex organofluorine compounds more practical and versatile, paving the way for future discoveries in medicine and materials science. mpg.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
